molecular formula C9H11NO2 B13222457 2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid

2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13222457
M. Wt: 165.19 g/mol
InChI Key: TYHUNUYIRIHNPB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable pyrrole derivative followed by carboxylation. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclopropanation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
  • Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate

Uniqueness

2-(1-Methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(1-methylpyrrol-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-10-3-2-6(5-10)7-4-8(7)9(11)12/h2-3,5,7-8H,4H2,1H3,(H,11,12)

InChI Key

TYHUNUYIRIHNPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2CC2C(=O)O

Origin of Product

United States

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